N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide
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Overview
Description
“N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide” is an organic compound . It belongs to the class of organic compounds known as phenylpyridazines, which are organic compounds containing a pyridazine ring substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C13H13N5O2S, an average mass of 303.340 Da, and a mono-isotopic mass of 303.079010 Da . The compound has a density of 1.28±0.1 g/cm3 .
Scientific Research Applications
Anti-Cancer Activities
A series of sulfonamides, including compounds related to the specified chemical structure, has shown potential in inhibiting various human carbonic anhydrase isozymes, which play a significant role in cancer progression. These inhibitors demonstrate low nanomolar activity against cytosolic and tumor-associated carbonic anhydrases, suggesting potential for therapeutic applications in cancer treatment (Alafeefy et al., 2015). Furthermore, new series of pyridazine and triazolopyrimidine derivatives have been synthesized and evaluated for their antitumor activity, highlighting the structural flexibility and functional diversity of these compounds in developing novel anticancer agents (Fares et al., 2014).
Antimicrobial and Antifungal Properties
Research into the synthesis and biological evaluation of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties has revealed antimicrobial activity against a variety of pathogens. These findings underscore the potential of sulfonamide derivatives in addressing infectious diseases through novel antimicrobial agents (Hassan, 2013).
Enzyme Inhibition for Therapeutic Applications
The exploration of benzenesulfonamides incorporating various moieties, including triazolo and thiadiazolyl groups, as inhibitors of α-carbonic anhydrases has opened new avenues for the development of inhibitors with therapeutic potential. These studies have identified compounds with significant inhibitory activity against important human isoforms of the enzyme, highlighting the therapeutic promise of such derivatives in treating diseases associated with carbonic anhydrase dysregulation (Nocentini et al., 2016).
Mechanism of Action
Target of Action
The primary targets of N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds can make specific interactions with different target receptors .
Mode of Action
The exact mode of action of This compound It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
The specific biochemical pathways affected by This compound Compounds with similar structures have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The ADME properties of This compound In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .
Result of Action
The molecular and cellular effects of This compound Compounds with similar structures have been found to exhibit excellent anti-tumor activity against various cancer cell lines .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The role of reaction temperature has been investigated for the synthesis of compounds with similar structures .
Biochemical Analysis
Biochemical Properties
It is known that triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Molecular Mechanism
It is known that the carbonyl and amine groups in the carboxamide function act as a hydrogen-bond acceptor (HBA) and a hydrogen-bond donor (HBD), respectively . This behavior is significant in enhancing the biological activity of the compound .
Properties
IUPAC Name |
N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c1-13-19-20-18-12-11-17(21-23(13)18)14-7-9-15(10-8-14)22-26(24,25)16-5-3-2-4-6-16/h2-12,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTIYWWLDKLWRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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